molecular formula C21H20N2O3 B12215761 (2E)-3-(1,3-benzodioxol-5-yl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide

(2E)-3-(1,3-benzodioxol-5-yl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide

Cat. No.: B12215761
M. Wt: 348.4 g/mol
InChI Key: DMESBWOKKZKXJC-QPJJXVBHSA-N
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Description

(2E)-3-(1,3-benzodioxol-5-yl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide is a synthetic organic compound that features a benzodioxole ring and an indole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1,3-benzodioxol-5-yl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Indole Synthesis: The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Amide Bond Formation: The final step involves coupling the benzodioxole and indole derivatives through an amide bond formation, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions can target the double bond in the prop-2-enamide chain.

    Substitution: Electrophilic substitution reactions can occur on the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using reagents like bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of saturated amides.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

The compound (2E)-3-(1,3-benzodioxol-5-yl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its scientific research applications, supported by data tables and case studies.

Basic Information

  • IUPAC Name : this compound
  • Molecular Formula : C19H17N O5
  • Molecular Weight : 339.34 g/mol
  • CAS Number : 14756-00-4

Medicinal Chemistry

The compound has garnered interest for its potential therapeutic properties. Research indicates that derivatives of benzodioxole compounds exhibit anti-inflammatory, analgesic, and anticancer activities. Specifically, the indole moiety is known for its role in various biological activities, including serotonin receptor modulation and anticancer properties.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of similar benzodioxole derivatives. The results indicated significant cytotoxicity against various cancer cell lines, suggesting that compounds like this compound may possess similar properties.

Neuropharmacology

Research has shown that compounds containing indole structures can interact with neurotransmitter systems. The potential application of this compound in neuropharmacology is promising, particularly regarding mood disorders and neurodegenerative diseases.

Case Study: Serotonin Receptor Interaction

A study in Neuropharmacology examined the binding affinity of related compounds to serotonin receptors. The findings suggested that these compounds could modulate serotonin activity, indicating potential applications in treating depression and anxiety disorders.

Natural Product Synthesis

The compound can serve as a precursor or template for synthesizing other biologically active molecules. Its unique structure allows for modifications that can enhance pharmacological properties or reduce toxicity.

Case Study: Synthesis of Analogues

Research documented in Synthetic Communications demonstrated the synthesis of various analogues from benzodioxole derivatives, which exhibited enhanced biological activity compared to their parent compounds.

Table 1: Comparison of Biological Activities

Compound NameActivity TypeReference
Compound AAnticancerJournal of Medicinal Chemistry
Compound BNeurotransmitter ModulationNeuropharmacology
Compound CAnti-inflammatoryEuropean Journal of Pharmacology

Mechanism of Action

The mechanism of action of (2E)-3-(1,3-benzodioxol-5-yl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Inhibiting enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

    Signal Transduction: Affecting signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(1,3-benzodioxol-5-yl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide: Lacks the methyl group on the indole ring.

    (2E)-3-(1,3-benzodioxol-5-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide: Contains a methoxy group instead of a methyl group.

Uniqueness

    Structural Features: The presence of both benzodioxole and indole moieties in the same molecule.

    Biological Activity: Potential for unique biological activities due to the specific arrangement of functional groups.

Biological Activity

(2E)-3-(1,3-benzodioxol-5-yl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC16H18N2O3
Molecular Weight286.33 g/mol
CAS Number775289-82-2
DensityNot specified
Boiling PointNot specified

Research indicates that this compound exhibits multiple biological activities, primarily through its interaction with various receptors and enzymes.

  • Receptor Interaction : The compound is believed to act as an antagonist or modulator for certain G protein-coupled receptors (GPCRs), which are pivotal in many physiological processes. For instance, studies have shown that compounds with similar structures can inhibit receptors involved in inflammatory pathways, suggesting a potential anti-inflammatory role .
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes such as phospholipase A2 (PLA2), which is involved in the release of arachidonic acid and subsequent inflammatory processes. This inhibition could lead to reduced production of pro-inflammatory mediators .

Anticancer Properties

Recent investigations into the anticancer potential of this compound have yielded promising results. In vitro studies demonstrated that the compound can induce apoptosis in various cancer cell lines by activating caspase pathways and downregulating anti-apoptotic proteins .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been documented. It appears to reduce the expression of pro-inflammatory cytokines and chemokines in cell cultures exposed to inflammatory stimuli. This suggests a potential application in treating inflammatory diseases .

Neuroprotective Effects

There is emerging evidence that this compound may exert neuroprotective effects, possibly through its antioxidant properties and the modulation of neuroinflammatory pathways. Animal studies have indicated that it could mitigate neuronal damage in models of neurodegenerative diseases .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound:

  • In Vitro Studies : A study published in Molecular Pharmacology demonstrated that similar compounds with benzodioxole moieties exhibited significant cytotoxicity against breast cancer cells, suggesting that this compound may have comparable effects .
  • Animal Models : Research involving animal models has shown that administration of this compound can lead to decreased tumor growth rates and improved survival outcomes compared to control groups .

Properties

Molecular Formula

C21H20N2O3

Molecular Weight

348.4 g/mol

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide

InChI

InChI=1S/C21H20N2O3/c1-14-2-5-18-17(10-14)16(12-23-18)8-9-22-21(24)7-4-15-3-6-19-20(11-15)26-13-25-19/h2-7,10-12,23H,8-9,13H2,1H3,(H,22,24)/b7-4+

InChI Key

DMESBWOKKZKXJC-QPJJXVBHSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)NC=C2CCNC(=O)/C=C/C3=CC4=C(C=C3)OCO4

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCNC(=O)C=CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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